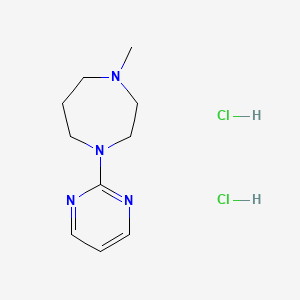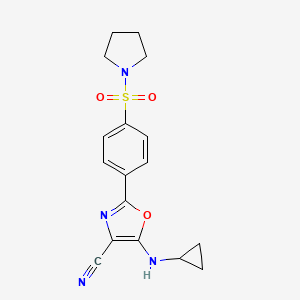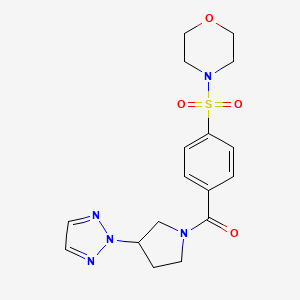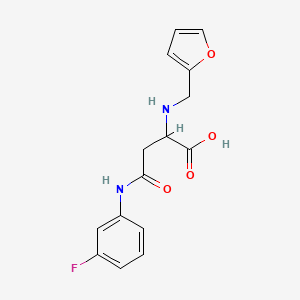
1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride is a piperazine-based derivative . It is a metabolite of buspirone . The empirical formula is C10H21N3 .
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
Piperazine-based derivatives, including 1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride, have been used for the derivatization of carboxyl groups on peptides with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and other reagents .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.587 (lit.), a boiling point of 277 °C (lit.), and a density of 1.158 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Nucleophile-dependent Diastereoselectivity
The research demonstrates nucleophile-dependent diastereoselectivity in the ring expansion of pyrimidines to give 1,3-diazepines. A five-step synthesis was developed for a compound that, when reacted with various nucleophiles, led to the highly diastereoselective formation of polysubstituted 1,3-diazepin-2-ones. The results indicated that the diastereoselectivity varied with the nucleophile used, explaining the transformations through a bicyclic cyclopropane intermediate. This study provides insight into the stereochemical outcomes of reactions involving pyrimidine expansions (Fesenko et al., 2015).
Synthesis of Pyrimido[4,5-e][1,4]diazepin-8(9H)-ones
A novel method for synthesizing pyrimido[4,5-e][1,4]diazepin-8(9H)-one derivatives was developed. This approach involves the intramolecular amidation of N-((4-amino-6-chloropyrimidin-5-yl)methyl)-substituted amino acid esters, highlighting a new pathway for constructing the pyrimido[4,5-e][1,4]diazepine core and expanding the chemistry of pyrimidine derivations (Xiang et al., 2011).
Acidic Ionic Liquid Application in Synthesis
The preparation of a new acidic ionic liquid, 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate, and its application as a catalyst in the synthesis of biologically active compounds such as tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives is described. This research showcases the potential of using novel catalysts in the synthesis of compounds that could have significant pharmaceutical applications (Shirini et al., 2017).
Novel Antitumor Agents
Research into the microwave-induced synthesis of 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines as potential antitumor agents highlighted the regioselective reaction of triaminopyrimidine with methylenedioxychalcones. These compounds were evaluated for their ability to inhibit different human tumor cell lines, with some showing remarkable activity, emphasizing the therapeutic potential of diazepine derivatives in cancer treatment (Insuasty et al., 2008).
Regiospecific Synthesis and Structural Studies
A study focused on the regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, comparing them with 1,3-dihydro-2H-benzo[b][1,4]diazepin-2-ones, revealed insights into their structural properties. This research underscores the importance of structural analysis in understanding the properties of synthesized compounds and their potential applications (Alonso et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a wide range of biological activities , suggesting that this compound may also interact with multiple biochemical pathways.
Pharmacokinetics
Similar compounds, such as 1-methyl-4-(piperidin-4-yl)piperazine, have been used in the synthesis of various pharmaceuticals , suggesting that this compound may have favorable pharmacokinetic properties.
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities , suggesting that this compound may also have a wide range of molecular and cellular effects.
Action Environment
Similar compounds, such as 1-methyl-4-(piperidin-4-yl)piperazine, have been used in various environmental conditions in the synthesis of pharmaceuticals , suggesting that this compound may also be stable under a variety of conditions.
Propiedades
IUPAC Name |
1-methyl-4-pyrimidin-2-yl-1,4-diazepane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-13-6-3-7-14(9-8-13)10-11-4-2-5-12-10;;/h2,4-5H,3,6-9H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGIXXCQWKATNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC=CC=N2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2368675.png)
![1-Methyl-4-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,4-diazepane](/img/structure/B2368677.png)
![1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B2368678.png)
![3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2368679.png)

amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2368682.png)
![4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline](/img/structure/B2368683.png)




![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2368694.png)

